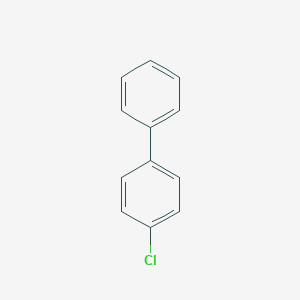

4-Chlorobiphenyl

描述

Pseudomonas-Comamonas Co-Culture Synergistic Mechanisms

The synergistic relationship between bacterial species has proven particularly effective for complete mineralization of 4-CBP. A notable example is the co-culture system comprising Pseudomonas sp. strain CB-3 and Comamonas sp. strain CD-2, isolated from contaminated soil of a chemical factory. This consortium demonstrates remarkable efficiency, completely degrading 50 mg/L of 4-CBP within 12 hours through complementary metabolic pathways.

The degradation mechanism involves a sequential process where strain CB-3 initially transforms 4-CBP to accumulate 4-chlorobenzoate (4-CBA), which is subsequently metabolized by strain CD-2. This metabolic complementarity allows for complete mineralization of the compound, overcoming the metabolic limitations of individual strains. Genomic analysis revealed that strain CB-3 possesses a biphenyl metabolism gene cluster enabling it to degrade PCBs with up to three chlorine atoms, while strain CD-2 contains dechlorination genes and protocatechuate (PCA) metabolic gene clusters responsible for downstream metabolism.

The efficacy of bacterial degradation varies significantly among strains. For instance, when compared across multiple Pseudomonas isolates, biphenyl degradation capacity ranged from highly efficient (reducing biphenyl content to 3.7% of initial concentration with strain P9-324) to moderately effective (36.3% remaining with strain P2-11).

Table 1: Comparative 4-CBP Degradation Efficiency by Bacterial Systems

Soil experiments have demonstrated that the CB-3 and CD-2 consortium maintains its degradative capacity in more complex environmental matrices, achieving 80.5% removal of 4-CBP (initial concentration 10 mg/kg) within 15 days. This highlights the potential applicability of these bacterial systems for in-situ bioremediation of contaminated soils.

Gene Cluster Organization in Biphenyl Metabolic Pathways

The genetic basis for PCB degradation has been extensively characterized, revealing sophisticated enzymatic systems encoded by the biphenyl (bph) gene cluster. These genes orchestrate the sequential transformation of 4-CBP through a series of enzymatic reactions, ultimately leading to the production of benzoate, 4-chlorobenzoate, and other metabolites that enter central carbon metabolism.

In most PCB-degrading bacteria, the bph genes are organized in operons with conserved structural arrangements. The prototypical bph gene cluster consists of bphRA1A2A3A4BCX0X1X2X3D, encoding the components of the biphenyl dioxygenase system and downstream enzymes. The initial attack on 4-CBP is catalyzed by biphenyl dioxygenase, a multi-component enzyme encoded by bphA1A2A3A4, which converts biphenyl into dihydrodiol.

Table 2: Key Components of the Biphenyl Dioxygenase System and Their Functions

Interestingly, genomic analysis has revealed that many PCB-degrading bacteria carry these bph genes on mobile genetic elements, facilitating horizontal gene transfer and the spread of degradation capabilities within microbial communities. For instance, nine out of ten bacterial strains isolated from the same location carried biphenyl catabolic bph gene clusters as integrative conjugative elements (ICEs). Similarly, the transposon Tn4371 (55 kb) encodes enzymes for the degradation of biphenyl and this compound compounds, with the bph genes clustered in the middle of the transposon.

The expression of bph genes is tightly regulated, often dependent on specific regulatory proteins and sigma factors. For example, Tn4371-encoded bph pathway expression depends on the alternative sigma factor sigma54, as demonstrated by the inability of a sigma54 mutant to grow on biphenyl despite carrying the Tn4371 transposon.

Dechlorination Dynamics in Soil Matrices

The presence of chlorine atoms in 4-CBP presents a significant challenge for biodegradation processes. Dechlorination dynamics in soil matrices are influenced by multiple factors, including microbial community composition, organic matter content, metal ions, and physicochemical properties of the soil.

Studies have shown that humic acid plays a complex role in 4-CBP dechlorination. When using nanoscale zero-valent iron (NZVI) as a reductant, humic acid initially inhibits the reduction of 4-CBP in the first 4 hours but subsequently accelerates dechlorination, reaching 86.3% removal within 48 hours. This biphasic effect may be attributed to humic acid initially competing for reactive sites on NZVI, followed by its role as an electron shuttle facilitating electron transfer in the later stages of the reaction.

Metal ions significantly influence dechlorination processes in soil. Divalent metal ions such as Co²⁺, Cu²⁺, and Ni²⁺ enhance 4-CBP dechlorination when present at concentrations as low as 0.1 mmol/L by forming bimetals with NZVI. After 96 hours of treatment, dechlorination percentages reached 67.9%, 71.3%, and 73.5% in the presence of Co²⁺, Cu²⁺, and Ni²⁺, respectively, compared to lower efficiencies without these metal ions.

Table 3: Factors Affecting 4-CBP Dechlorination in Soil Matrices

Soil pH significantly impacts dechlorination efficiency, with acidic conditions generally favoring the process. When the initial pH was 4.0, 5.5, 6.8, and 9.0, the dechlorination efficiencies of 4-CBP after 48 hours were 53.8%, 47.8%, 35.7%, and 35.6%, respectively. This pH dependence can be attributed to the enhanced reactivity of NZVI under acidic conditions and the formation of passivating oxide layers at higher pH values.

The dechlorination kinetics of 4-CBP by NZVI in all cases followed a pseudo-first-order model, providing a mathematical framework for predicting degradation rates under various environmental conditions.

Advanced Oxidation Processes for PCB Remediation

Beyond biological approaches, advanced oxidation processes offer powerful alternatives for PCB degradation through the generation of highly reactive oxidative species. These chemical processes can achieve rapid transformation of 4-CBP under controlled conditions.

Gas-Phase Catalytic Oxidation in Alumina Reactors

Catalytic oxidation represents a promising technology for PCB destruction, particularly for concentrated waste streams. Alumina-based catalytic systems have demonstrated significant efficiency in converting 4-CBP to less harmful products through oxidative pathways.

Studies using flow reactors have investigated the oxidation of 4-CBP under various catalytic conditions. In alumina reactors, significant catalytic effects were observed at temperatures as low as 350°C, including promotion of singlet oxygen formation and chlorination-dechlorination reactions. These processes are considerably different from those occurring in non-catalytic reactors, where higher temperatures (>600°C) are typically required for effective degradation.

The catalytic activity of various metal oxides supported on alumina has been investigated for PCB oxidation. Copper oxide (CuO) demonstrated the highest activity with a destruction efficiency of 97.3% at 600°C, while chromium oxide (Cr₂O₃) showed relatively lower activity (69.3%). Other catalysts, including Co₃O₄, CuCr₂O₄, and Pt-Pd, exhibited intermediate levels of activity.

Table 4: Catalytic Activity of Metal Oxides for PCB Oxidation in Alumina Reactors

An important observation is that transition metal oxide catalysts showed greater selectivity toward oxidation of the more toxic high-chlorine-containing PCBs compared to noble metal systems or homogeneous thermal decomposition. This selectivity follows Sabatier's principle, with activity decreasing with increasing heats of O₂ chemisorption.

The reaction mechanisms in catalytic alumina reactors are complex, involving both surface-mediated and gas-phase processes. Quantum chemical calculations have identified key reaction pathways, including the formation of singlet delta oxygen (O₂ (¹Δ)) at catalytic surfaces, which plays a crucial role in initiating oxidation at lower temperatures than would be possible with ground state oxygen.

Singlet Oxygen-Mediated Degradation Mechanisms

Singlet oxygen (¹O₂) has emerged as a key reactive species in the degradation of 4-CBP. This excited state of molecular oxygen (23.4 kcal/mol above the ground state) possesses unique reactivity that enables it to initiate oxidation of 4-CBP under conditions where ground state oxygen would be unreactive.

In catalytic alumina reactors, the formation of singlet oxygen is promoted by the reactor surfaces, leading to rapid degradation of 4-CBP at temperatures as low as 350°C. The reaction between singlet oxygen and 4-CBP can proceed through multiple pathways, including oxygen addition at the 2,3-position of the non-chlorinated ring and ipso addition at the 4-carbon position bearing the chlorine atom.

One of the significant products formed by singlet oxygen reaction with 4-CBP is 3-chlorodibenzofuran, which represents the simplest polychlorinated dibenzofuran (PCDF). This transformation occurs via oxygen addition at the 2,3-position, followed by ring closure and elimination of water, highlighting the potential for toxic byproduct formation during oxidative degradation.

Additionally, singlet oxygen can displace chlorine atoms from 4-CBP to produce chlorobenzenes, a reaction that is much more efficient with singlet oxygen than with ground state oxygen at low temperatures. This reaction proceeds through ipso addition followed by chlorine atom fission, leading to the formation of products such as styrene and naphthalene.

Table 5: Reaction Pathways and Products of Singlet Oxygen Reaction with 4-CBP

The rate constant for the reaction between 4-CBP and singlet oxygen has been determined to be in the order of 10⁶ L mol⁻¹ s⁻¹, indicating a relatively rapid reaction that can significantly contribute to 4-CBP degradation in environments where singlet oxygen is generated.

Quantum chemical calculations have been instrumental in elucidating these reaction mechanisms, allowing for the identification of transition states, intermediates, and energetics of the transformation pathways. These insights provide a foundation for designing more efficient catalytic systems for PCB remediation.

Radical-Mediated Pathways with NO₃ and OH· Species

Radical species represent another important class of reactive intermediates capable of degrading 4-CBP in natural and engineered systems. Among these, the hydroxyl radical (OH·) and nitrate radical (NO₃·) play prominent roles due to their high reactivity and ubiquity in environmental processes.

The hydroxyl radical (OH·), often described as the most powerful oxidant in aqueous systems, reacts rapidly with 4-CBP with a second-order rate constant of (6.80 ± 0.09) × 10⁹ L mol⁻¹ s⁻¹. This extremely high rate constant indicates that OH·-mediated degradation is essentially diffusion-controlled and represents a major pathway for 4-CBP transformation in natural waters where OH· is generated through photochemical processes.

The nitrate radical (NO₃·), a significant nighttime oxidant in the atmosphere, also reacts with 4-CBP through various mechanisms including hydrogen abstraction and addition to aromatic rings. While specific rate constants for 4-CBP with NO₃· are limited in the provided search results, studies have indicated that this pathway contributes to PCB degradation, particularly in atmospheric and surface water environments.

Table 6: Rate Constants for Radical Reactions with 4-CBP and Related Compounds

Comparing the reactivity of different radical species, the hydroxyl radical and triplet excited states of chromophoric dissolved organic matter (³CDOM) exhibit similar rate constants in the order of 10⁹ L mol⁻¹ s⁻¹, approximately three orders of magnitude higher than the rate constant for singlet oxygen. This suggests that in natural waters containing dissolved organic matter, both OH· and ³CDOM may contribute significantly to the indirect photolysis of 4-CBP.

The products of radical-mediated degradation include hydroxylated biphenyls, ring-opened products, and eventually smaller fragments leading to complete mineralization. The specific product distribution depends on the radical species involved, reaction conditions, and the presence of other reactive components in the system.

Photolytic Transformation Mechanisms

Photochemical processes represent a significant pathway for 4-CBP degradation in both natural environments and engineered treatment systems. Upon absorption of light, 4-CBP undergoes various transformations that can lead to dechlorination, hydroxylation, and ultimately complete degradation.

UV-Induced Hydrolysis via Aryl Cation Intermediates

Ultraviolet (UV) irradiation is highly effective at breaking down 4-CBP through heterolytic and homolytic cleavage of the carbon-chlorine bond. These processes proceed through the formation of aryl cation intermediates, which subsequently undergo further reactions leading to dechlorination and other transformations.

The triplet aryl cation (³Ar⁺) has been identified as a key intermediate in the photochemistry of aryl halides, including chlorinated biphenyls. Upon UV irradiation, the carbon-chlorine bond in 4-CBP undergoes heterolytic cleavage to form an aryl cation in the triplet state, which can either react with nucleophiles in the environment or be converted to aryl radicals (Ar·) through thermal or photostimulated processes.

In hexane solution, UV irradiation of 4-CBP leads to the formation of several photodegradation products, including biphenyl (dechlorination product), hydroxybiphenyls (through reaction with trace water), and coupling products. The specific product distribution depends on irradiation wavelength, solvent properties, and the presence of other reactive species.

Table 7: Photolysis Products of 4-CBP under UV Irradiation in Different Media

The photolysis of 4-CBP follows complex kinetics, influenced by quantum yield, light intensity, and concentration. The quantum yield, a measure of photoreaction efficiency, depends on the wavelength of irradiation and the reaction medium. For the structurally similar PCB-1 (2-chlorobiphenyl), the direct photolysis quantum yield in the range 290-800 nm was found to be 1.60 × 10⁻² mol Einstein⁻¹, providing a reference point for understanding 4-CBP photolysis efficiency.

Quantum chemical calculations have helped elucidate the energetics of these photochemical processes, identifying the relative stabilities of different intermediates and transition states involved in 4-CBP photodegradation. These insights are valuable for developing more efficient photolytic treatment technologies and predicting the environmental fate of 4-CBP.

Charge-Transfer Complex Formation with Amines

Charge-transfer complexes represent an intriguing mechanism for activating 4-CBP for photochemical reactions. These complexes form through electron donor-acceptor interactions between 4-CBP and electron-rich compounds such as amines, creating a new electronic state with unique absorption characteristics and reactivity.

While the search results don't provide specific information about charge-transfer complexes with 4-CBP, related research on similar systems indicates that these complexes can significantly enhance photochemical reaction rates and alter product distributions. For instance, charge-transfer complexes between amines and carbon tetrachloride have been demonstrated to activate the amine for photochemical reactions under visible light, suggesting similar principles could apply to 4-CBP.

The formation of charge-transfer complexes offers several advantages for 4-CBP degradation, including the ability to utilize lower energy (longer wavelength) light and potentially improve selectivity. This approach represents a promising direction for developing more efficient and environmentally friendly remediation technologies.

Table 8: Properties of Charge-Transfer Complexes Relevant to PCB Photodegradation

| Donor | Acceptor | Absorption Characteristics | Photochemical Application | Light Source | Reference |

|---|---|---|---|---|---|

| Amines | Carbon tetrachloride | Visible light absorption | Dealkylative amide formation | Sunlight |

The low absorption coefficient of such complexes allows for deep light penetration, facilitating scale-up of photochemical processes to practical applications. This property is particularly valuable for treating environmental matrices containing 4-CBP, such as contaminated soils or sediments, where light penetration is often a limiting factor.

Wavelength-Dependent Reaction Quantum Yields

The efficiency of 4-CBP photodegradation varies significantly with irradiation wavelength, as reflected in wavelength-dependent quantum yields. Understanding these relationships is crucial for optimizing photolytic treatment processes and predicting environmental transformation rates.

For PCB-1 (2-chlorobiphenyl), the direct photolysis quantum yield across the 290-800 nm range was determined to be 1.60 × 10⁻² mol Einstein⁻¹. This value represents the number of molecules transformed per photon absorbed and provides insight into the efficiency of the photochemical process. While specific quantum yields for 4-CBP at different wavelengths are not explicitly provided in the search results, the behavior is expected to be similar to that of PCB-1 due to structural similarities.

The wavelength dependence of quantum yields is influenced by several factors, including the electronic structure of 4-CBP, excited state energetics, and competing deactivation pathways. Generally, shorter wavelength UV radiation (higher energy) tends to produce higher quantum yields due to the formation of more energetic excited states that can overcome reaction barriers more effectively.

Table 9: Wavelength-Dependent Factors Affecting 4-CBP Photodegradation

In natural environments, the wavelength distribution of solar radiation plays a critical role in determining the effective quantum yield and, consequently, the photodegradation rate of 4-CBP. The attenuation of UV radiation with depth in water bodies and the presence of light-absorbing dissolved organic matter can significantly influence the photolytic transformation of 4-CBP in aquatic systems.

Mathematical simulations incorporating wavelength-dependent quantum yields and environmental parameters have been developed to predict the photochemical fate of PCBs, including 4-CBP. These models consider both direct photolysis and indirect photochemical processes mediated by reactive species such as hydroxyl radicals, singlet oxygen, and triplet excited states of dissolved organic matter.

属性

IUPAC Name |

1-chloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWNLURCHDRMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040300 | |

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

556 °F at 760 mmHg (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2051-62-9 | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA22Z3NGLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171.9 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

准备方法

Reaction Mechanism and Catalysts

In the presence of a Lewis acid catalyst such as iron(III) chloride () or aluminum chloride (), chlorine gas () undergoes heterolytic cleavage to generate a chloronium ion (). The biphenyl substrate undergoes electrophilic attack at the para position due to the electron-donating effect of the adjacent phenyl ring. The reaction typically proceeds at moderate temperatures (40–60°C) to balance reactivity and selectivity.

Experimental Optimization

Key parameters from DE19922402A1 include:

| Parameter | Value/Range |

|---|---|

| Catalyst | (1–5 mol%) |

| Solvent | Dichloromethane () |

| Temperature | 40–60°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

| Purity (Post-Distillation) | 98% |

Fractional distillation under reduced pressure (10–15 mmHg) isolates this compound from ortho and meta isomers, achieving 98% purity. Scaling this method industrially requires robust temperature control to prevent poly-chlorination byproducts.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Modern synthetic routes employ transition-metal catalysis to construct this compound with high regioselectivity. The Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and bromobenzene exemplifies this strategy.

Reaction Design and Conditions

This method utilizes palladium acetate () as a catalyst and potassium phosphate () as a base in a biphasic solvent system (). The aryl boronic acid couples with bromobenzene at room temperature, forming a carbon-carbon bond with minimal byproducts:

Performance Metrics

Data from supplementary materials of reveal:

| Parameter | Value |

|---|---|

| Catalyst Loading | 1.5 mol% |

| Solvent | (1:1) |

| Temperature | 25°C (room temperature) |

| Reaction Time | 12–16 hours |

| Yield | 75–80% |

While slightly lower in yield compared to direct chlorination, this method avoids isomer contamination and operates under milder conditions.

Comparative Analysis of Synthesis Methods

化学反应分析

4-Chlorobiphenyl undergoes various chemical reactions:

Substitution Reactions: It can undergo substitution reactions where the chlorine atom is replaced by other groups.

Oxidation and Reduction: While this compound is generally unreactive, it can participate in oxidation and reduction reactions under specific conditions. .

Photochemical Reactions: It can undergo photochemical reactions, such as photodegradation under sunlight, which involves the formation of reactive photo-induced species like hydroxyl radicals.

科学研究应用

Toxicological Research

4-Chlorobiphenyl has been extensively studied for its toxicological properties, particularly its carcinogenic potential. Research has demonstrated that specific metabolites of PCB 3 exhibit initiating activity in the livers of Fischer 344 rats. A study found that monohydroxy and quinone metabolites of PCB 3 were capable of inducing liver lesions, suggesting that these metabolites may act as proximate and ultimate carcinogens in rodent models . This finding emphasizes the importance of understanding the metabolic activation pathways of PCBs for assessing their risks to human health.

Environmental Impact Studies

The environmental persistence and bioaccumulation of PCBs, including this compound, have prompted research into their ecological effects. Studies have shown that PCB 3 can undergo microbial degradation in contaminated soils, leading to the production of secondary metabolites that may affect microbial communities . Understanding these degradation pathways is crucial for developing bioremediation strategies to mitigate PCB contamination in ecosystems.

Analytical Chemistry

This compound is used as a standard compound in analytical chemistry for developing methods to detect PCBs in environmental samples. Its structural properties allow it to serve as a reference point for various chromatographic techniques. Analytical methods such as gas chromatography (GC) and mass spectrometry (MS) are employed to quantify PCB levels in soil, water, and biological samples . The ability to accurately measure PCB concentrations is vital for regulatory compliance and environmental monitoring.

Metabolic Pathway Studies

Research has focused on elucidating the metabolic pathways of this compound, particularly its interaction with hepatic enzymes. Targeted metabolome screens have indicated that lower chlorinated PCBs can alter hepatic tryptophan metabolism, which may have implications for understanding their broader biochemical effects . Such studies are essential for identifying potential biomarkers of exposure and toxicity.

Case Study 1: Carcinogenicity Assessment

A significant study assessed the carcinogenicity of this compound by examining its effects on Fischer 344 rats. The study revealed that specific metabolites could induce liver tumors, highlighting the need for ongoing research into PCB-related health risks .

Case Study 2: Bioremediation Potential

Research into the microbial degradation of this compound has shown promising results in contaminated environments. Specific bacterial strains have been identified that can effectively degrade PCB compounds, offering potential strategies for bioremediation efforts .

Summary Table of Applications

作用机制

The mechanism of action of 4-Chlorobiphenyl varies depending on its application:

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs: 4,4'-Dichlorobiphenyl and Higher-Chlorinated PCBs

Metabolic Pathways :

4-Chlorobiphenyl and 4,4'-dichlorobiphenyl share similar metabolic routes, including hydroxylation and sulfation. However, 4,4'-dichlorobiphenyl produces more complex metabolites due to its additional chlorine substitution, as observed in rat models using NMR and FT techniques . Higher-chlorinated PCBs (e.g., Aroclor 1260 congeners) exhibit slower metabolic rates due to increased steric hindrance and lipophilicity, leading to bioaccumulation .Mutagenicity :

this compound demonstrates significant mutagenicity in Salmonella typhimurium TA1538 (frameshift mutation-sensitive strain), whereas higher-chlorinated PCBs are weakly mutagenic .

| Property | This compound | 4,4'-Dichlorobiphenyl | Higher-Chlorinated PCBs |

|---|---|---|---|

| Chlorine Substitutions | 1 | 2 | ≥3 |

| Metabolic Rate | High | Moderate | Low |

| Mutagenicity (TA1538) | High | Moderate | Low |

Metabolic Derivatives: Hydroxylated and Sulfated Metabolites

- Sulfated metabolites, identified in rat serum and urine, have higher water solubility but retain toxicity through reactive oxygen species (ROS) generation .

- Carcinogenic Potential: this compound metabolites act as initiating agents in hepatocellular carcinoma models, surpassing the carcinogenic activity of structurally similar metabolites from 2-chlorobiphenyl .

Degradation Intermediates: 4-Chlorobenzoate and Protoanemonin

Microbial Toxicity :

Degradation of this compound by soil microbes produces 4-chlorobenzoate and 4-chlorocatechol, which are further converted to protoanemonin—a compound toxic to microorganisms. This contrasts with 2-chlorobiphenyl degradation, which generates less toxic intermediates .

Environmental Persistence and Remediation

Ultrasonic Degradation :

this compound exhibits higher degradation efficiency (>90% in 20 minutes at 20 kHz) compared to 2-chlorobiphenyl (80–90% in 30–60 minutes) under ultrasound treatment, likely due to its simpler structure .Microbial Adaptation :

While Chloroflexi species in deep-sea habitats can degrade this compound via hydrolytic pathways, soil microbes face growth inhibition due to protoanemonin, highlighting congener-specific biodegradation challenges .

生物活性

4-Chlorobiphenyl (PCB 3) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds known for their environmental persistence and potential health impacts. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and interactions with biological macromolecules.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by one chlorine atom attached to a biphenyl structure. This compound is part of a larger family of PCBs, which are recognized for their industrial applications but also for their toxicity and environmental concerns.

Metabolism and Bioactivation

The metabolism of this compound involves several steps that lead to the formation of reactive metabolites. Research indicates that this compound undergoes hydroxylation primarily through cytochrome P450 enzymes, producing various hydroxylated metabolites. These metabolites can further oxidize to form highly reactive quinones, which interact with nucleophilic sites on DNA and proteins, potentially leading to carcinogenic outcomes.

Key Metabolites Identified

| Metabolite Name | Type | Biological Activity |

|---|---|---|

| 4-OH PCB 3 | Monohydroxy | Initiating activity in liver carcinogenesis |

| 3,4-BQ PCB 3 | Quinone | Highly reactive, interacts with macromolecules |

| 2′,3′-OH PCB 3 | Dihydroxy | Substrate for prostaglandin synthesis |

| PCB3 sulfate | Conjugated metabolite | Alters metabolic pathways in HepG2 cells |

Studies have shown that specific metabolites like 4-OH PCB 3 and 3,4-BQ PCB 3 exhibit initiating activity in vivo, particularly in Fischer 344 rats. These findings suggest that the metabolic activation of PCB 3 leads to the formation of ultimate carcinogenic species .

Toxicological Effects

The toxicological profile of this compound is complex and varies based on its concentration and the presence of specific metabolites. In vitro studies using HepG2 cells revealed alterations in metabolic pathways, including amino acid metabolism and bile acid biosynthesis. Notably, exposure to PCB 3 resulted in increased levels of certain metabolites over time, indicating a dose-dependent response .

Case Studies

- Liver Carcinogenesis in Rats : A study demonstrated that Fischer 344 rats injected with specific metabolites of PCB 3 developed liver lesions indicative of carcinogenesis. This study highlighted the role of metabolic activation in promoting tumorigenesis .

- Human Cell Line Studies : In HepG2 cells exposed to PCB 3, significant changes in tryptophan metabolism were observed alongside the formation of reactive hydroxylated metabolites. These findings underscore the potential for PCB metabolites to disrupt normal cellular functions .

Interaction with Biological Macromolecules

The electrophilic nature of quinone metabolites derived from this compound allows them to react with nucleic acids and proteins, leading to modifications that may contribute to toxicity and carcinogenicity. For instance, studies have shown that these quinones can form adducts with cellular macromolecules, which may interfere with normal cellular processes .

常见问题

What experimental designs are optimal for studying the metabolic pathways of 4-chlorobiphenyl in mammalian cells?

Basic Research Focus

To investigate metabolism, use in vitro models like HepG2 cells combined with LC-MS/MS to profile hydroxylated metabolites. Key steps:

- Expose cells to this compound (e.g., 10–100 µM) and incubate for 24–72 hours.

- Extract metabolites using solid-phase extraction (SPE) and analyze via high-resolution mass spectrometry.

- Compare metabolite profiles with controls and reference standards (e.g., 4'-OH-PCB3) to identify phase I/II transformations .

How can microbial degradation pathways for this compound be characterized and optimized?

Advanced Research Focus

Utilize genomic and metabolomic approaches:

- Screen bacterial strains (e.g., Pseudomonas synxantha) for degradation efficiency via UV-Vis spectrophotometry and HPLC, monitoring loss of this compound and accumulation of chlorobenzoates .

- Apply transposon mutagenesis (e.g., Tn4371 in Alcaligenes eutrophus) to identify catabolic genes. Validate gene function via knockout studies and heterologous expression .

- Optimize conditions (pH 7.0–7.5, 30°C, aerobic) to achieve >85% degradation in 96 hours .

What analytical methods ensure accuracy in quantifying this compound in environmental samples?

Basic Research Focus

Employ isotope dilution and certified reference materials:

- Use this compound-2′,3′,4′,5′,6′-d5 (CAS 51624-37-4) as an internal standard for GC-MS or LC-MS analysis .

- Validate recovery rates (≥90%) via spike-and-recovery experiments in matrices like soil or water.

- Follow EPA Method 8082A for PCB analysis, ensuring separation from co-eluting congeners (e.g., 3,3',4-trichlorobiphenyl) .

How do contradictory findings on this compound's mutagenicity arise, and how can they be resolved?

Advanced Research Focus

Address variability through mechanistic studies:

- Compare in vitro metabolic activation (e.g., rat liver microsomes vs. human CYP1A1 isoforms) to assess species-specific differences in DNA adduct formation .

- Use comet assays or 32P-postlabeling to quantify DNA damage from reactive metabolites (e.g., this compound quinone). Control for artifacts by including antioxidants (e.g., glutathione) .

What methodologies distinguish electrochemical vs. microbial degradation of this compound?

Advanced Research Focus

Compare efficiency and byproduct profiles:

- Electrochemical : Use palladium-loaded nickel foam cathodes in aqueous solutions (pH 3–5). Monitor dechlorination via chloride ion release and GC-MS for biphenyl formation .

- Microbial : Track 4-chlorobenzoate accumulation via HPLC and assess mineralization (CO2 production) using 14C-labeled this compound .

- Key Consideration : Electrochemical methods avoid toxic intermediates (e.g., dioxins), whereas microbial degradation may require bioaugmentation for complete mineralization .

How can researchers mitigate the formation of toxic byproducts during this compound oxidation?

Advanced Research Focus

Optimize reaction conditions and catalysts:

- Avoid high-temperature incineration (>800°C), which generates polychlorinated dibenzo-p-dioxins (PCDDs). Instead, use low-temperature catalytic oxidation with TiO2-supported palladium to minimize byproducts .

- In biodegradation, supplement cultures with biphenyl as a co-substrate to enhance enzyme specificity and reduce dead-end metabolites like 4-chlorocatechol .

What frameworks guide the formulation of rigorous research questions for this compound studies?

Methodological Guidance

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "How does the chlorine substituent position influence the photodegradation kinetics of this compound compared to 2-chlorobiphenyl?"

How can bioaccumulation models for this compound be validated in aquatic ecosystems?

Advanced Research Focus

Combine field data and laboratory assays:

- Measure bioconcentration factors (BCFs) in fish (e.g., Danio rerio) exposed to this compound (log Kow = 4.5).

- Validate models (e.g., EPA BCFBAFT) using tissue residue data and adjust for metabolic transformation rates .

What are the challenges in synthesizing isotopically labeled this compound for tracer studies?

Basic Research Focus

Ensure purity and stability:

- Use 13C12-labeled this compound (CAS 2051-62-9) synthesized via Ullmann coupling with 13C6-benzene precursors.

- Confirm isotopic enrichment (>99%) via NMR and MS, and store in toluene-nonane solutions to prevent photodegradation .

How do electronic properties of this compound influence its environmental persistence?

Advanced Research Focus

Apply computational and spectroscopic methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。